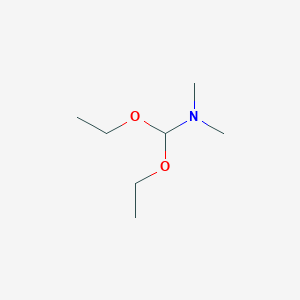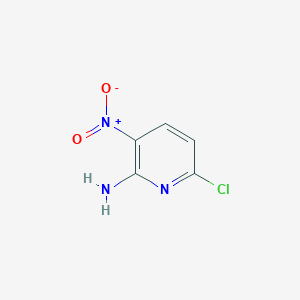
7-Hydroxyloxapine
説明
7-Hydroxyloxapine belongs to the class of organic compounds known as dibenzoxazepines . Dibenzoxazepines are compounds containing a dibenzoxazepine moiety, which consists of two benzene connected by an oxazepine ring .
Synthesis Analysis
The synthesis of 7-Hydroxyloxapine involves the trifluoroacetylation of secondary amine functions, followed by trimethylsilylation of phenolic groups . This process is used for the quantitation of loxapine, amoxapine, and their major metabolites in serum and urine .
Molecular Structure Analysis
7-Hydroxyloxapine has a molecular formula of C18H18ClN3O2 . It contains a total of 45 bonds; 27 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 1 seven-membered ring, 2 eleven-membered rings, 1 amidine derivative, and 2 tertiary amines .
Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxyloxapine are complex and involve various factors such as a drug’s toxicity, potency, route of exposure, and physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxyloxapine include a molecular weight of 343.81 and a molecular formula of C18H18ClN3O2 . It also has a density of 1.4±0.1 g/cm3, a boiling point of 520.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .
科学的研究の応用
Metabolism and Quantification in Human Plasma
A study by Meng et al. (2017) developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying loxapine and its metabolites, including 7-hydroxyloxapine, in human plasma. This method supports clinical development by overcoming challenges like poor chromatography and separation of isomers.
Loxapine Metabolism Across Species
In a study by Bun et al. (2003), loxapine metabolism, including the formation of 7-hydroxyloxapine, was examined across various species' liver microsomes. The study found significant interspecies variability in loxapine metabolism, indicating the importance of choosing appropriate species for drug-drug interaction studies.
Exploration in Neurotherapeutics
Wong et al. (2012) developed a method for quantifying loxapine and its metabolites, including 7-hydroxyloxapine, in rat brain tissues, plasma, and cerebrospinal fluid. This method aids in understanding the contributions of loxapine metabolites to neurotherapeutic outcomes.
Identifying Metabolizing Enzymes
Luo et al. (2011) identified the cytochrome P450 enzymes involved in the oxidative metabolism of loxapine to various metabolites, including 7-hydroxyloxapine. This information is crucial for understanding drug interactions and metabolic pathways.
Enzymatic Activity and Pharmacokinetics
Studies like Hioki et al. (2011) and Walsky & Obach (2004) provide insights into the enzymatic activities and interactions important for the metabolism of drugs like loxapine and its derivatives, including 7-hydroxyloxapine.
特性
IUPAC Name |
8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-5-16(14)24-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHDISFPIIFJTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190575 | |
| Record name | 7-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyloxapine | |
CAS RN |
37081-75-7 | |
| Record name | 7-Hydroxyloxapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037081757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyloxapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40190575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYLOXAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WRG4I7D8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B195916.png)






![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

